molecular formula C11H13BrN2O4 B11098203 N'-[(E)-(5-bromofuran-2-yl)methylidene]-2-(2-methyl-1,3-dioxolan-2-yl)acetohydrazide

N'-[(E)-(5-bromofuran-2-yl)methylidene]-2-(2-methyl-1,3-dioxolan-2-yl)acetohydrazide

Cat. No.: B11098203
M. Wt: 317.14 g/mol
InChI Key: RJCIVNCPNCDRLF-NTUHNPAUSA-N
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Description

N’-[(E)-(5-bromofuran-2-yl)methylidene]-2-(2-methyl-1,3-dioxolan-2-yl)acetohydrazide is a complex organic compound that belongs to the class of hydrazides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(5-bromofuran-2-yl)methylidene]-2-(2-methyl-1,3-dioxolan-2-yl)acetohydrazide typically involves the condensation of 5-bromofuran-2-carbaldehyde with 2-(2-methyl-1,3-dioxolan-2-yl)acetohydrazide. The reaction is carried out in the presence of a suitable solvent, such as ethanol, and under reflux conditions to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(5-bromofuran-2-yl)methylidene]-2-(2-methyl-1,3-dioxolan-2-yl)acetohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).

Major Products Formed

Scientific Research Applications

N’-[(E)-(5-bromofuran-2-yl)methylidene]-2-(2-methyl-1,3-dioxolan-2-yl)acetohydrazide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N’-[(E)-(5-bromofuran-2-yl)methylidene]-2-(2-methyl-1,3-dioxolan-2-yl)acetohydrazide involves its interaction with specific molecular targets. The bromofuran ring can interact with enzymes and proteins, potentially inhibiting their activity. The hydrazide group can form hydrogen bonds with biological molecules, affecting their function and stability .

Properties

Molecular Formula

C11H13BrN2O4

Molecular Weight

317.14 g/mol

IUPAC Name

N-[(E)-(5-bromofuran-2-yl)methylideneamino]-2-(2-methyl-1,3-dioxolan-2-yl)acetamide

InChI

InChI=1S/C11H13BrN2O4/c1-11(16-4-5-17-11)6-10(15)14-13-7-8-2-3-9(12)18-8/h2-3,7H,4-6H2,1H3,(H,14,15)/b13-7+

InChI Key

RJCIVNCPNCDRLF-NTUHNPAUSA-N

Isomeric SMILES

CC1(OCCO1)CC(=O)N/N=C/C2=CC=C(O2)Br

Canonical SMILES

CC1(OCCO1)CC(=O)NN=CC2=CC=C(O2)Br

Origin of Product

United States

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